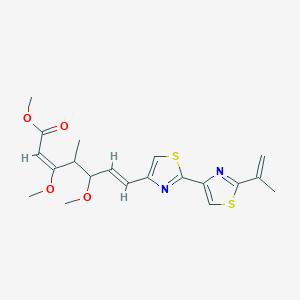
Melithiazol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melithiazol B is a natural product found in Melittangium lichenicola and Archangium gephyra with data available.
科学的研究の応用
Antifungal Activity
Melithiazol B exhibits significant antifungal properties, making it a candidate for therapeutic applications against fungal infections. Research indicates that melithiazols, including this compound, have high antifungal activity while being less toxic than related compounds such as myxothiazol A. In assays using mouse cell cultures, this compound demonstrated effective growth inhibition against various fungal strains without the high toxicity associated with other myxothiazols .
Case Study: Antifungal Efficacy
- Study : Isolated from the culture broth of Melittangium lichenicola.
- Findings : Showed effective inhibition of fungal growth in vitro.
- Comparison : Less toxic than myxothiazol A in mammalian cell assays .
Pharmaceutical Development
This compound's properties have led to its exploration in pharmaceutical formulations. The compound's ability to inhibit key metabolic processes in fungi positions it as a potential lead compound for drug development against resistant fungal strains. Furthermore, advancements in biocombinatorial methods allow for the enhancement of its pharmacological properties through genetic engineering techniques .
Research Insights
- Biosynthesis : The genes responsible for synthesizing melithiazols have been characterized, enabling recombinant production methods that can yield higher quantities of this compound with improved efficacy .
- Pharmaceutical Formulations : Ongoing research focuses on formulating melithiazols into effective antifungal agents with reduced toxicity profiles.
Agricultural Applications
Beyond its pharmaceutical potential, this compound shows promise in agricultural applications as a biopesticide. Its antifungal properties can be harnessed to protect crops from fungal pathogens, thus contributing to sustainable agriculture practices.
Case Study: Biopesticide Development
- Objective : Evaluate the efficacy of this compound as a natural fungicide.
- Results : Preliminary studies indicate effective control of fungal pathogens on crops without harmful effects on beneficial organisms .
Cosmetic Applications
Emerging research suggests that this compound could be utilized in cosmetic formulations due to its antimicrobial properties. Its incorporation into skin care products may enhance their efficacy against fungal skin infections while providing a safer alternative compared to synthetic preservatives.
化学反応の分析
Enzymatic Inhibition Mechanism
Melithiazol B targets mitochondrial complex III, disrupting electron transport via competitive inhibition at the quinol oxidation site (Q₀ site) :
Reaction :
NADH+H++QComplex IIINAD++QH2(Blocked by Melithiazol B)
Data :
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (NADH oxidation) | 0.8 nM (beef heart mitochondria) | |
| Antifungal activity (MIC) | 0.2 µg/mL (Candida albicans) | |
| Toxicity (mouse cell lines) | 10× lower than myxothiazol A |
Structural insights :
-
The β-methoxyacrylate moiety binds to cytochrome b, inducing a red shift in the reduced spectrum (λₘₐₓ = 567 nm → 558 nm) .
-
Methylation at C-3 enhances target specificity compared to non-methylated analogs .
Oxidative Degradation Pathways
This compound undergoes oxidative degradation under UV light or enzymatic catalysis, forming hydroperoxide intermediates :
Reactions :
-
Primary oxidation :
Melithiazol B+O2UVHydroperoxide 7(C 8 position) -
Secondary oxidation :
Hydroperoxide 7NaBH4Dihydroxy derivative
Degradation products :
| Product | Structure | Biological Activity |
|---|---|---|
| Hydroperoxide 7 | C-8 hydroperoxide | Loss of antifungal activity |
| Dihydroxy derivative | C-8/C-9 diol | Inactive |
Biocombinatorial Modifications
Gene-cluster engineering in Melittangium lichenicola enables structural diversification :
特性
分子式 |
C20H24N2O4S2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+ |
InChIキー |
MIUFOGFASQSNPX-ITDUAQOSSA-N |
異性体SMILES |
CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC |
正規SMILES |
CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |
同義語 |
melithiazol B melithiazol-B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















